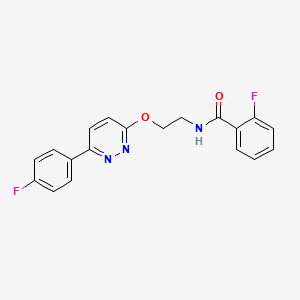

2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

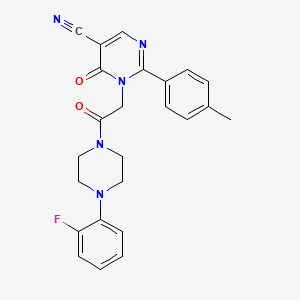

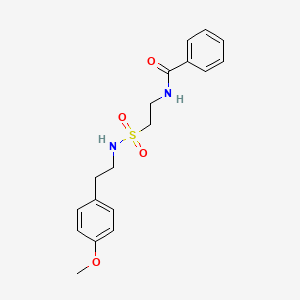

This compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

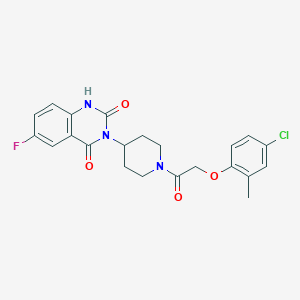

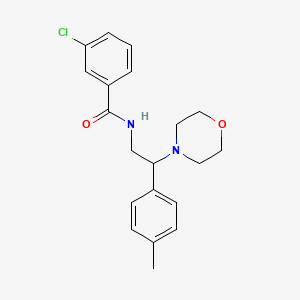

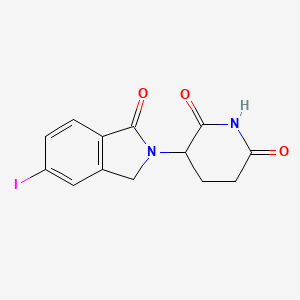

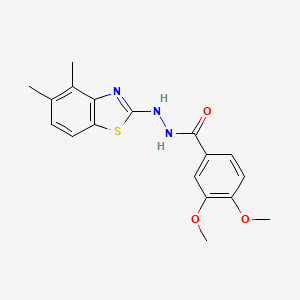

Molecular Structure Analysis

The molecular structure of similar compounds often involves multiple bonds, aromatic rings, and various functional groups . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight, melting point, and chemical formula can be determined .Scientific Research Applications

Molecular Imaging and Alzheimer's Disease

Fluorinated compounds similar to "2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide" are used in molecular imaging, particularly in PET scans, to study receptor densities in the brain. For instance, a study involving Alzheimer's disease patients used a selective serotonin 1A molecular imaging probe for quantifying receptor densities, demonstrating the utility of fluorinated compounds in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).

Anticancer and Antioxidant Activities

Research into fluorinated pyridazinone derivatives highlights their potential in developing anticancer agents. A study focused on synthesizing new 3(2h)-one pyridazinone derivatives with significant antioxidant activity, demonstrating the role of such compounds in therapeutic applications (Mehvish & Kumar, 2022).

Chemical Synthesis and Fluorination Techniques

Fluorinated compounds, akin to the one , are also pivotal in chemical synthesis, where selective fluorodesulfurization techniques are employed to produce monofluorinated products. This showcases the compound's relevance in developing synthetic methodologies (Yin, Inagi, & Fuchigami, 2010).

Chemosensor Development

The development of chemosensors for metal ions is another application area. A study on a new fluorescent sensor for Zn(2+) involves similar fluorinated benzamide compounds, underlining their importance in creating sensitive and selective detection methods for ions (Li et al., 2014).

Mechanism of Action

Target of Action

Related compounds have been found to target tropomyosin receptor kinases (trka/b/c) . These receptors play a crucial role in numerous neurodegenerative diseases and various types of cancers .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as trka/b/c) and modulate their activity . This interaction could lead to changes in cellular signaling pathways, potentially influencing cell growth and differentiation .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell growth, differentiation, and survival .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence cell growth and differentiation, potentially having implications for diseases such as cancer and neurodegenerative disorders .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and exerts its effects. For instance, a related compound has been studied as a corrosion inhibitor in an acidic environment , suggesting that the compound’s action may be influenced by such factors.

properties

IUPAC Name |

2-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVYDYAHTXGRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2768571.png)

![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)

![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)

![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)